![molecular formula C21H41N5O7 B14804261 (5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B14804261.png)

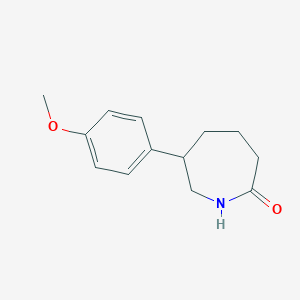

(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Netilmicin is a semisynthetic aminoglycoside antibiotic derived from sisomicin, produced by the bacterium Micromonospora inyoensis. It is primarily used to treat severe infections caused by Gram-negative bacteria, especially those resistant to other aminoglycosides like gentamicin . Netilmicin is not absorbed from the gastrointestinal tract and is therefore administered via injection or infusion .

Méthodes De Préparation

Netilmicin is synthesized through a semisynthetic process involving the modification of sisomicin. The preparation of netilmicin sulfate injection involves several steps:

- Cooling water for injection to below 30°C.

- Introducing nitrogen to remove oxygen.

- Adding antioxidants and complexing agents to the water.

- Dissolving netilmicin sulfate in the solution.

- Filtering and adjusting the pH to 5.3-5.7.

- Sterilizing the solution at 100°C .

Analyse Des Réactions Chimiques

Netilmicin undergoes various chemical reactions, including:

Oxidation: Netilmicin can be oxidized under specific conditions, although this is not a common reaction in its clinical use.

Reduction: Reduction reactions are not typically associated with netilmicin.

Substitution: Netilmicin can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Netilmicin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study aminoglycoside antibiotics.

Biology: Investigated for its effects on bacterial protein synthesis.

Mécanisme D'action

Netilmicin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit, interfering with mRNA binding and the acceptor tRNA site. This disruption inhibits protein synthesis, leading to bacterial cell death . The exact bactericidal mechanism is not fully understood, but it is known to be effective against a wide range of Gram-negative and some Gram-positive bacteria .

Comparaison Avec Des Composés Similaires

Netilmicin is compared with other aminoglycosides like gentamicin, tobramycin, and amikacin:

Gentamicin: Netilmicin has similar activity but less ototoxicity, making it a safer option for long-term use.

Tobramycin: Netilmicin is less active against Pseudomonas aeruginosa compared to tobramycin.

Amikacin: Both have similar antibiotic spectra, but netilmicin is less nephrotoxic. Other similar compounds include isepamicin and ribostamycin, which also exhibit broad-spectrum antibacterial activity.

Netilmicin’s unique properties, such as reduced toxicity and effectiveness against resistant bacteria, make it a valuable antibiotic in clinical settings.

Propriétés

Formule moléculaire |

C21H41N5O7 |

|---|---|

Poids moléculaire |

475.6 g/mol |

Nom IUPAC |

(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C21H41N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h5,11-20,25-29H,4,6-9,22-24H2,1-3H3/t11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-/m0/s1 |

Clé InChI |

CIDUJQMULVCIBT-BWFLUJJFSA-N |

SMILES isomérique |

CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N |

SMILES canonique |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B14804195.png)

![5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine](/img/structure/B14804196.png)

![N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide](/img/structure/B14804203.png)

![N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804228.png)

![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B14804236.png)

![3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14804237.png)

![4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid](/img/structure/B14804265.png)

![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)